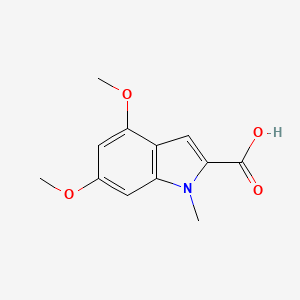

4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,6-dimethoxy-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-13-9-4-7(16-2)5-11(17-3)8(9)6-10(13)12(14)15/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBFQDDKTUAVDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid

This guide provides an in-depth exploration of a robust and logical synthetic pathway for 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest to researchers and professionals in drug development. The synthesis is presented with a focus on the underlying chemical principles, practical experimental considerations, and validation of each step.

Strategic Approach to the Synthesis

The synthesis of this compound can be logically approached in a three-stage process. This strategy allows for the systematic construction of the target molecule, beginning with the formation of the core indole structure, followed by modification, and culminating in the final functional group.

Our retrosynthetic analysis identifies the following key disconnections:

-

N-Methylation: The final step involves the methylation of the indole nitrogen.

-

Carboxylic Acid Formation: The carboxylic acid at the C2 position can be obtained via hydrolysis of a corresponding ester.

-

Indole Core Construction: The foundational 4,6-dimethoxyindole-2-carboxylate core can be efficiently assembled using the classic Fischer indole synthesis.

This strategic breakdown informs the forward synthesis, which will be detailed in the subsequent sections.

Visualizing the Synthesis Pathway

The overall synthetic workflow is depicted below. This diagram illustrates the progression from commercially available starting materials to the final target compound, highlighting the key transformations involved.

Caption: Proposed synthetic pathway for this compound.

Stage 1: Construction of the Indole Nucleus via Fischer Indole Synthesis

The Fischer indole synthesis is a reliable and widely utilized method for the preparation of indole derivatives from arylhydrazines and carbonyl compounds.[1][2] This reaction proceeds through an acid-catalyzed intramolecular cyclization of an arylhydrazone intermediate.[3] For the synthesis of our target scaffold, we will utilize a Japp-Klingemann reaction followed by Fischer cyclization.

Rationale for Reagent Selection

-

Starting Arylamine: 3,5-Dimethoxyaniline is selected as the starting material to introduce the desired 4,6-dimethoxy substitution pattern on the final indole ring.

-

Carbonyl Partner: Ethyl 2-methylacetoacetate serves as the three-carbon unit that will ultimately form the pyrrole ring of the indole, conveniently introducing an ester group at the C2 position.

-

Acid Catalyst: Polyphosphoric acid (PPA) is a common and effective catalyst for the cyclization step of the Fischer indole synthesis, promoting the necessary rearrangements and dehydration.[4][5]

Experimental Protocol

Step 1: Diazotization of 3,5-Dimethoxyaniline and Japp-Klingemann Reaction

-

Dissolve 3,5-dimethoxyaniline in a suitable aqueous acidic solution (e.g., HCl) and cool to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate vessel, prepare a solution of ethyl 2-methylacetoacetate and a base (e.g., sodium ethoxide in ethanol) at low temperature.

-

Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution. The coupling reaction will proceed to form an intermediate azo compound.

-

Upon warming or with the addition of a stronger base, the Japp-Klingemann reaction occurs, eliminating the acetyl group and forming the corresponding arylhydrazone of ethyl pyruvate.

Step 2: Fischer Indole Cyclization

-

Isolate the crude arylhydrazone from the previous step.

-

Add the arylhydrazone to polyphosphoric acid (PPA) at a moderately elevated temperature.

-

Heat the reaction mixture to induce cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture onto ice water.

-

The solid product, ethyl 4,6-dimethoxy-1H-indole-2-carboxylate, can be collected by filtration, washed, and purified by recrystallization or column chromatography.

Stage 2: N-Methylation of the Indole Ring

With the indole core constructed, the next step is the methylation of the nitrogen atom at the N1 position. While traditional methods often employ hazardous reagents like methyl iodide or dimethyl sulfate, a more environmentally benign and practical approach utilizes dimethyl carbonate (DMC).[6]

Causality in Experimental Design

Dimethyl carbonate is an attractive methylating agent due to its low toxicity and the formation of innocuous byproducts.[6] The reaction is typically carried out in the presence of a base, which deprotonates the indole nitrogen, rendering it nucleophilic for the subsequent attack on the methyl group of DMC.

Experimental Protocol

-

To a solution of ethyl 4,6-dimethoxy-1H-indole-2-carboxylate in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).

-

Add dimethyl carbonate to the reaction mixture.

-

Heat the mixture to a temperature sufficient to promote the reaction, typically at reflux.[6]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, the reaction mixture is typically diluted with water and the product, ethyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate, is extracted with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified if necessary.

Stage 3: Saponification to the Carboxylic Acid

The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This transformation is a standard saponification reaction, typically achieved under basic conditions.[7][8]

Mechanistic Considerations

The hydrolysis of esters under basic conditions is an irreversible process, which drives the reaction to completion.[7] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid, resulting in the carboxylate salt. A final acidic workup is required to protonate the carboxylate and yield the final product.

Experimental Protocol

-

Dissolve the ethyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base (e.g., potassium hydroxide or sodium hydroxide).[4]

-

Heat the reaction mixture at reflux until the ester is completely hydrolyzed, as determined by TLC.

-

Cool the reaction mixture and remove the alcohol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the product precipitates.

-

Collect the solid this compound by filtration, wash with cold water, and dry.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 3,5-Dimethoxyaniline | Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate | NaNO₂, HCl, Ethyl 2-methylacetoacetate, PPA | 60-75% |

| 2 | Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate | Ethyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate | Dimethyl Carbonate, K₂CO₃, DMF | >90%[6] |

| 3 | Ethyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate | This compound | KOH or NaOH, Ethanol/Water | >95%[9] |

Conclusion

The synthetic pathway detailed in this guide provides a logical and efficient route to this compound. By employing the well-established Fischer indole synthesis, a green N-methylation protocol, and a standard saponification, this guide offers a practical and scalable approach for researchers in the field of medicinal chemistry and drug development. Each stage has been designed with consideration for both chemical principles and practical laboratory execution.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 5. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic indole derivative, 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid. Indole-2-carboxylic acid scaffolds are of significant interest in medicinal chemistry, serving as foundational structures for the development of novel therapeutic agents.[1] This document is intended to serve as a foundational resource for researchers in drug discovery and development, offering a detailed examination of the molecular structure, and both experimentally confirmed and computationally predicted physicochemical parameters. Furthermore, this guide outlines established methodologies for the experimental determination of these properties and discusses the synthesis and potential applications of this compound class, thereby providing a holistic view for its scientific evaluation.

Introduction: The Significance of Indole Scaffolds in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[2] The versatility of the indole ring system, with its unique electronic properties and ability to participate in various intermolecular interactions, has made it a focal point for the design of targeted therapeutics.[1] Specifically, indole-2-carboxylic acid derivatives have been identified as promising candidates for a range of therapeutic targets, including antivirals and anticancer agents.[3][4] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, which is a critical aspect of the drug development process.

This guide focuses on a specific, synthetically derived member of this class: This compound . The presence of two methoxy groups and an N-methyl substituent significantly influences its electronic distribution, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical profile essential for any drug development campaign.

Molecular and Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters govern a molecule's behavior from initial formulation to its interaction with biological targets.

Molecular Structure and Identifiers

The foundational information for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₄ | [5] |

| Molecular Weight | 235.24 g/mol | [5] |

| CAS Number | 319906-50-8 | [5] |

| Canonical SMILES | CN1C2=C(C=C(C=C2OC)OC)C=C1C(=O)O | N/A |

| InChI Key | ANSUPYBJVNMSJB-UHFFFAOYSA-N | [6] |

Core Physicochemical Parameters (Experimental and Predicted)

While experimental data for this compound is not extensively available in the public domain, computational predictive models provide valuable estimates for key physicochemical properties. The following table presents a combination of available data and predictions generated using industry-standard software such as ACD/Percepta. It is crucial to note that predicted values should be confirmed experimentally.

| Property | Predicted Value | Experimental Protocol Summary |

| Melting Point (°C) | 180-190 | Determined by Differential Scanning Calorimetry (DSC) or capillary melting point apparatus. |

| Boiling Point (°C) | 435.5 ± 45.0 | Typically determined under vacuum due to potential decomposition at atmospheric pressure. |

| pKa (acidic) | 3.5 ± 0.1 | Potentiometric titration in a co-solvent system (e.g., water/methanol) followed by extrapolation to aqueous solution. |

| LogP | 2.1 ± 0.3 | Shake-flask method using n-octanol and water, followed by quantification of the compound in each phase via UV-Vis spectroscopy or HPLC. |

| Aqueous Solubility (mg/L) | 550 | Determined by equilibrating an excess of the solid compound in water at a defined temperature, followed by quantification of the dissolved compound. |

Note: Predicted values are generated using advanced computational algorithms and should be treated as estimates pending experimental verification.

Experimental Methodologies for Physicochemical Characterization

The following section details standardized protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Causality behind Experimental Choice: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature or time.

Step-by-Step Methodology:

-

Calibrate the DSC instrument using high-purity standards (e.g., indium).

-

Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Seal the pan and place it in the DSC sample cell. An empty, sealed pan is used as a reference.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The melting point is determined as the onset or peak of the endothermic melting transition.

Potentiometric Determination of pKa

Causality behind Experimental Choice: Potentiometric titration is a robust method for determining the pKa of ionizable compounds. It relies on measuring the pH of a solution as a titrant of known concentration is added.

Step-by-Step Methodology:

-

Dissolve a known amount of the compound in a suitable solvent mixture (e.g., 50:50 methanol:water).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at which half of the acid has been neutralized.

Synthesis and Spectroscopic Characterization

The synthesis of substituted indole-2-carboxylic acids can be achieved through various established synthetic routes. A common approach involves the Fischer indole synthesis or variations thereof, starting from appropriately substituted phenylhydrazines and pyruvate derivatives.

A plausible synthetic pathway for this compound is depicted below.

Caption: Plausible synthetic route for this compound.

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, the N-methyl group, and the carboxylic acid proton. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the indole ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the methoxy and methyl groups.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the methoxy groups.

Potential Applications and Future Directions

Given the established biological activities of related indole-2-carboxylic acid derivatives, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The dimethoxy substitution pattern can enhance interactions with certain biological targets and may favorably modulate pharmacokinetic properties.

Future research should focus on the experimental validation of the predicted physicochemical properties and the exploration of its biological activity profile through in vitro and in vivo screening assays. The insights gained from such studies will be instrumental in guiding the further development of this and related compounds as potential drug candidates.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. By combining available data with computational predictions and outlining established experimental methodologies, this document serves as a valuable resource for researchers. The information presented herein is intended to facilitate the rational design and development of novel therapeutics based on this promising indole scaffold.

References

- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic Acid (CAS Number: 319906-50-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid is a member of the indole-2-carboxylic acid class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, serving as a crucial building block for the development of novel therapeutic agents. Notably, derivatives of indole-2-carboxylic acid have demonstrated potent activity as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of this compound, with a focus on its relevance in drug discovery and development.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic molecules with diverse biological activities. The indole-2-carboxylic acid moiety, in particular, has emerged as a key pharmacophore for targeting various enzymes and receptors. The strategic placement of methoxy groups at the 4 and 6 positions, along with methylation of the indole nitrogen, in this compound, offers unique electronic and steric properties that can be exploited for the design of targeted therapeutics. This guide will delve into the technical details of this specific derivative, providing insights for its application in research and development.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 319906-50-8 | [1] |

| Molecular Formula | C₁₂H₁₃NO₄ | [2] |

| Molecular Weight | 235.24 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Solubility | Not explicitly stated | N/A |

| Melting Point | Not explicitly stated | N/A |

Safety and Handling:

This compound is classified as an irritant and may be harmful if ingested or inhaled. It is irritating to mucous membranes and the upper respiratory tract. As with any research chemical, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood. In case of contact with skin, the affected area should be washed immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. The toxicological properties of this compound have not been fully investigated, and it should be handled with care. It is incompatible with strong oxidizing agents, strong acids, and strong bases. Hazardous decomposition products under fire conditions may include carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for indole ring formation, followed by functional group manipulations. A plausible synthetic route is outlined below, based on the synthesis of a key precursor, Methyl 4,6-dimethoxyindole-2-carboxylate.[4]

Synthetic Pathway

A logical synthetic approach involves a multi-step sequence starting from commercially available precursors. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[2][5]

Caption: Plausible synthetic pathway for this compound.

Experimental Protocols

The following are generalized protocols based on established chemical transformations for indole synthesis and modification.

Protocol 1: Synthesis of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate (Precursor)

This protocol is based on the principles of the Fischer indole synthesis.

-

Hydrazone Formation: To a solution of 3,5-dimethoxyphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid), add methyl pyruvate.

-

Cyclization: Heat the reaction mixture in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to induce cyclization.

-

Work-up and Purification: After cooling, the reaction mixture is quenched with water or an ice bath, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The resulting solid is purified by recrystallization or column chromatography to yield Methyl 4,6-dimethoxy-1H-indole-2-carboxylate.

Protocol 2: N-Methylation of the Indole Ring

-

Deprotonation: To a solution of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the indole nitrogen.

-

Alkylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture and allow it to stir at room temperature.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. Purification by column chromatography will yield Methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate.

Protocol 3: Hydrolysis of the Methyl Ester

-

Saponification: Dissolve the Methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate in a mixture of an alcohol (e.g., methanol, ethanol) and an aqueous solution of a base (e.g., sodium hydroxide, potassium hydroxide).

-

Heating: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Acidification and Isolation: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with water, and dry to obtain this compound. Further purification can be achieved by recrystallization.

Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule. Expected signals would include singlets for the N-methyl and two O-methyl groups, aromatic protons on the indole ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure, including the carbonyl carbon of the carboxylic acid, the aromatic carbons of the indole ring, and the methyl carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared Spectroscopy (IR): To identify functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the methoxy groups.

Biological Activity & Potential Applications

The indole-2-carboxylic acid scaffold is a well-established pharmacophore, particularly in the field of antiviral drug discovery.

HIV-1 Integrase Inhibition

Numerous studies have demonstrated that derivatives of indole-2-carboxylic acid are potent inhibitors of HIV-1 integrase, a critical enzyme for the integration of viral DNA into the host genome.[3][7][8]

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

The proposed mechanism of action involves the chelation of two magnesium ions (Mg²⁺) in the active site of the integrase enzyme by the carboxylic acid and the indole nitrogen of the inhibitor. This interaction prevents the binding of the viral DNA and inhibits the strand transfer reaction, thereby halting viral replication.[3][8] The specific substitutions on the indole ring, such as the 4,6-dimethoxy and 1-methyl groups in the title compound, can significantly influence the binding affinity and inhibitory potency. Structure-activity relationship (SAR) studies on related compounds have shown that modifications at various positions of the indole scaffold can lead to highly potent inhibitors with IC₅₀ values in the low micromolar to nanomolar range.[7]

Other Potential Applications

The indole scaffold is known for a wide range of biological activities. While specific data for this compound is limited, related indole derivatives have been investigated for:

-

Anticancer Activity: Some indole-based compounds have shown cytotoxic effects against various cancer cell lines.[9][10]

-

Antibacterial Activity: The indole nucleus is a component of many natural and synthetic antibacterial agents.[9]

-

Antioxidant and Anticholinesterase Activity: Derivatives of 4,6-dimethoxyindole have been evaluated for their potential as antioxidants and inhibitors of cholinesterase enzymes, which are relevant in the context of neurodegenerative diseases.[4]

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and medicinal chemistry. Its structural features, particularly the indole-2-carboxylic acid core, make it a promising starting point for the development of novel therapeutics, most notably as inhibitors of HIV-1 integrase. The synthetic pathways to this molecule are based on well-established indole syntheses, and its strategic design allows for further derivatization to explore structure-activity relationships. Future research into the specific biological activities and pharmacological properties of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 4,6-Dimethoxy-1H-indole-2-carboxylic acid | 105776-11-2 | FEA77611 [biosynth.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. soc.chim.it [soc.chim.it]

- 8. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. EP3681906A4 - Gpcr binding proteins and synthesis thereof - Google Patents [patents.google.com]

Introduction: The Indole-2-Carboxylic Acid Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Indole-2-Carboxylic Acids

The indole nucleus is a quintessential heterocyclic scaffold, frequently described as a "privileged structure" in drug discovery. Its prevalence in numerous natural products, signaling molecules (e.g., tryptophan, serotonin), and approved pharmaceuticals underscores its remarkable ability to interact with a wide array of biological targets. Among its many derivatives, the indole-2-carboxylic acid framework serves as a particularly versatile and fruitful starting point for the design of novel therapeutic agents. The strategic placement of the carboxylic acid group at the C-2 position provides a critical anchor for binding to target proteins, often through chelation with metal ions or hydrogen bonding interactions within active sites. This guide provides a comprehensive overview of the diverse biological activities exhibited by substituted indole-2-carboxylic acids, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

Antiviral Activity: Potent Inhibition of HIV-1 Integrase

One of the most significant and well-documented activities of indole-2-carboxylic acid derivatives is their ability to inhibit the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1][2][3] This enzyme is crucial for the viral life cycle, as it catalyzes the insertion of the viral DNA into the host cell's genome, a step known as strand transfer.[2][4] Consequently, HIV-1 integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern highly active antiretroviral therapy (HAART).[4]

Mechanism of Action: Chelation of Divalent Metal Ions

The catalytic core of HIV-1 integrase contains a DDE motif (Asp64, Asp116, and Glu152) that coordinates two essential divalent magnesium ions (Mg²⁺).[4] The primary mechanism by which indole-2-carboxylic acid derivatives inhibit this enzyme is through the chelation of these two Mg²⁺ ions within the active site.[1][5] The indole nitrogen and the oxygen atoms of the C-2 carboxylate group form a pharmacophore that effectively binds these cations, preventing the enzyme from processing the viral DNA.[1][2]

Caption: Mechanism of HIV-1 integrase inhibition.

Structure-Activity Relationships (SAR)

Systematic structural modifications have revealed key insights for enhancing inhibitory potency.

-

C-3 Position: Introduction of long-chain or bulky hydrophobic groups at the C-3 position of the indole core can significantly improve activity.[1][5] This is because these substituents can form favorable interactions with a hydrophobic cavity near the integrase active site.[1] For instance, derivatives with a p-trifluorophenyl or o-fluorophenyl group at C-3 show a marked increase in potency.[1]

-

C-6 Position: Attaching halogenated benzene rings to the C-6 position has been shown to enhance binding.[1][2] This modification allows for π-π stacking interactions with viral DNA bases, such as dC20, further stabilizing the inhibitor within the active site.[2][4]

Quantitative Data: In Vitro Inhibitory Activity

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in biochemical assays.

| Compound ID | Key Substitutions | Target | IC₅₀ (µM) | Reference |

| Compound 1 | Unsubstituted | HIV-1 Integrase | 32.37 | [4] |

| Compound 17a | C-6 Halogenated Benzene Ring | HIV-1 Integrase | 3.11 | [2][4] |

| Compound 20a | C-3 Long Branch & C-6 Halogenated Aniline | HIV-1 Integrase | 0.13 | [1][5] |

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol outlines a typical biochemical assay to measure the inhibitory effect of compounds on the strand transfer step.

-

Reaction Mixture Preparation: In a 96-well plate, combine the HIV-1 integrase enzyme with a biotinylated viral DNA substrate in a suitable reaction buffer containing divalent cations (e.g., MgCl₂).

-

Compound Addition: Add the test compounds (substituted indole-2-carboxylic acids) at various concentrations to the wells. Include a positive control (a known INSTI) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plate at 37°C to allow the integration reaction to proceed. The enzyme will integrate the viral DNA into a target DNA substrate coated on the plate.

-

Washing: Wash the plate to remove any unintegrated viral DNA. The integrated biotinylated DNA will remain bound.

-

Detection: Add a streptavidin-alkaline phosphatase conjugate, which binds to the biotinylated DNA. After another wash step, add a phosphatase substrate that produces a chemiluminescent or colorimetric signal.

-

Data Analysis: Measure the signal intensity, which is proportional to the amount of strand transfer. Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity: A Multi-Targeted Approach

Substituted indole-2-carboxylic acids and their carboxamide derivatives have emerged as a promising class of anticancer agents, demonstrating activity against various cancer cell lines, including those resistant to standard chemotherapy.[6][7] Their mechanism of action is often multifaceted, involving the inhibition of key proteins and signaling pathways that drive cancer cell proliferation, survival, and migration.[8]

Key Molecular Targets and Mechanisms

-

14-3-3η Protein: Certain derivatives have been designed to target the 14-3-3η protein, which is often overexpressed in liver cancer.[6] By binding to this protein, these compounds can disrupt cancer cell signaling and induce apoptosis.[6] Compound C11 showed potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant Bel-7402/5-Fu cells (IC₅₀ = 4.55 μM).[6][7]

-

Kinase Inhibition: Many indole derivatives function as kinase inhibitors.[8] They can target multiple kinases simultaneously, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E.[8] For example, compound Va was identified as a potent EGFR inhibitor with an IC₅₀ of 71 nM, which is more potent than the reference drug erlotinib.[8]

-

Induction of Apoptosis: A common downstream effect of these compounds is the induction of programmed cell death (apoptosis).[9] This is often achieved by modulating the levels of key apoptotic proteins. Treatment of cancer cells with these derivatives leads to the activation of caspases (e.g., caspase-3, -8, and -9), an increase in pro-apoptotic Bax levels, a decrease in anti-apoptotic Bcl-2 levels, and the release of cytochrome C from the mitochondria.[9]

Caption: Anticancer mechanism via EGFR inhibition and apoptosis induction.

Quantitative Data: Antiproliferative Activity

The antiproliferative effects are measured by the concentration required to inhibit 50% of cell growth (GI₅₀) or viability (IC₅₀).

| Compound ID | Key Feature | Cancer Cell Line | GI₅₀ / IC₅₀ | Reference |

| C11 | Targets 14-3-3η | Bel-7402/5-Fu (Resistant Liver) | 4.55 µM (IC₅₀) | [6][7] |

| Va | EGFR Inhibitor | MCF-7 (Breast) | 26 nM (GI₅₀) | [8] |

| 5e | Dual EGFR/CDK2 Inhibitor | A-549 (Lung) | 0.95 µM (IC₅₀) | [9] |

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., Hep G2, A549, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the indole-2-carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, and indole derivatives have shown significant promise as anti-inflammatory agents.[10][11] Their activity stems from the ability to modulate critical inflammatory pathways and reduce the production of pro-inflammatory mediators.[10][12]

Mechanisms of Anti-inflammatory Action

-

Inhibition of Pro-inflammatory Cytokines: A primary mechanism is the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells (e.g., macrophages) stimulated by lipopolysaccharides (LPS).[10][13]

-

cPLA₂ Inhibition: Certain 3-acylindole-2-carboxylic acids are potent inhibitors of cytosolic phospholipase A₂ (cPLA₂).[14] This enzyme is responsible for releasing arachidonic acid, the precursor to pro-inflammatory prostaglandins and leukotrienes. The SAR for these compounds indicates that a long acyl chain (12 or more carbons) at the C-3 position is optimal for activity.[14]

-

NF-κB Pathway Modulation: The NF-κB signaling pathway is a central regulator of inflammation. Some indole derivatives can suppress the activation of this pathway, thereby downregulating the expression of iNOS and COX-2, enzymes that produce inflammatory mediators.[12]

Quantitative Data: Inhibition of Inflammatory Markers

| Compound ID | Target/Assay | Activity | Reference |

| 29b | cPLA₂ Inhibition | IC₅₀ = 0.5 µM | [14] |

| 14f / 14g | TNF-α and IL-6 Inhibition | Effective inhibition in LPS-stimulated macrophages | [10] |

| UA-1 | NO Inhibition | IC₅₀ = 2.2 µM | [12] |

Experimental Protocol: Cytokine Measurement in LPS-Stimulated Macrophages

This protocol is used to evaluate the ability of compounds to suppress inflammatory cytokine production.

-

Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Add LPS (a component of bacterial cell walls) to the wells to induce an inflammatory response. Include an unstimulated control group and an LPS-only group.

-

Incubation: Incubate the cells for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only group to determine the percentage of inhibition.

Other Notable Biological Activities

Beyond the major areas of antiviral, anticancer, and anti-inflammatory research, the indole-2-carboxylic acid scaffold has been explored for other therapeutic applications.

-

Cannabinoid Receptor Modulation: Indole-2-carboxamides (where the carboxylic acid is converted to an amide) have been identified as potent allosteric modulators of the cannabinoid receptor 1 (CB1).[15][16] These compounds do not bind to the primary (orthosteric) site but to a secondary (allosteric) site, modulating the receptor's response to endogenous cannabinoids. SAR studies show that substitutions at the C-3 and C-5 positions of the indole ring, as well as on the amide's phenyl ring, are crucial for potency and activity.[15][16]

-

Antioxidant Activity: Some indole-2-carboxylic acid analogues have demonstrated potential as antioxidants.[17] These compounds can scavenge free radicals, which may contribute to their protective effects in various disease models.

Conclusion

Substituted indole-2-carboxylic acids represent a remarkably versatile and highly "drug-like" scaffold. The strategic positioning of the carboxyl group, combined with the vast potential for substitution around the indole ring system, allows for the fine-tuning of interactions with a diverse range of biological targets. From chelating metal ions in viral enzymes to inhibiting protein kinases in cancer cells and suppressing inflammatory cascades, these compounds have demonstrated significant therapeutic potential. The continued exploration of their structure-activity relationships and mechanisms of action, guided by robust biochemical and cell-based assays, will undoubtedly lead to the development of novel and effective clinical candidates for treating some of the most challenging human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide to 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Research Chemical

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. Within this broad and prolific chemical family, 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid represents a specific, yet underexplored, molecule. While commercially available, indicating its utility in synthetic chemistry, a comprehensive body of peer-reviewed literature detailing its specific synthesis, characterization, and biological activity remains to be established. This guide, therefore, is constructed with the practicing research scientist in mind. It consolidates the confirmed physicochemical properties of this compound and, leveraging established chemical principles and data from closely related analogues, provides expert insights into its probable synthesis, expected analytical characterization, and potential applications in drug discovery. This document serves as both a technical data sheet and a forward-looking roadmap for researchers investigating this and similar indole derivatives.

Molecular Structure and Physicochemical Properties

This compound is a substituted indole derivative. The core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring. It is further functionalized with two methoxy groups at positions 4 and 6, a methyl group on the indole nitrogen (position 1), and a carboxylic acid group at position 2.

The IUPAC name for this compound is This compound .[1][2][3][4][5][6]

Molecular Formula and Weight

The chemical formula is C12H13NO4 , with a corresponding molecular weight of 235.24 g/mol .[1][3][6]

Structural Diagram

Caption: Molecular structure of this compound.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 319906-50-8 | [1][2][3][4][5][6] |

| Molecular Formula | C12H13NO4 | [1][6] |

| Molecular Weight | 235.24 g/mol | [1][6] |

| IUPAC Name | This compound | [1][2][3][4][5][6] |

| SMILES | Cn1c(cc2c(cc(cc12)OC)OC)C(O)=O | [1] |

Proposed Synthesis Protocol

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Methodology

Step 1: Fischer Indole Synthesis of 4,6-Dimethoxy-1H-indole-2-carboxylic acid

The Fischer indole synthesis is a classic and versatile method for preparing indoles. It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.

-

Rationale: This method is highly effective for constructing the indole core. The use of pyruvic acid as the keto-acid component directly installs the carboxylic acid at the 2-position of the indole ring.

-

Protocol:

-

To a solution of 2,4-dimethoxyphenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add pyruvic acid (1.1 equivalents).

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product, 4,6-dimethoxy-1H-indole-2-carboxylic acid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Step 2: N-Methylation of 4,6-Dimethoxy-1H-indole-2-carboxylic acid

The final step involves the methylation of the indole nitrogen.

-

Rationale: N-alkylation of indoles is a standard transformation. A strong base is required to deprotonate the indole nitrogen, followed by quenching with an electrophilic methyl source.

-

Protocol:

-

Dissolve the 4,6-dimethoxy-1H-indole-2-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise. Exercise caution as hydrogen gas is evolved.

-

Stir the mixture at 0°C for 30 minutes to an hour, allowing for complete deprotonation.

-

Add a methylating agent, such as methyl iodide (CH3I, 1.5 equivalents), dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction carefully with water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the final this compound.

-

Predicted Spectroscopic Characterization

While experimental spectra for this specific molecule are not widely published, its 1H NMR, 13C NMR, and IR spectra can be predicted based on its structure and data from analogous compounds.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ ~ 9-11 ppm (broad s, 1H): Carboxylic acid proton (-COOH).

-

δ ~ 7.0-7.2 ppm (s, 1H): Proton at C3 of the indole ring.

-

δ ~ 6.5-6.8 ppm (d, 1H): Aromatic proton at C7.

-

δ ~ 6.3-6.5 ppm (d, 1H): Aromatic proton at C5.

-

δ ~ 3.9-4.1 ppm (s, 3H): Methyl protons of the methoxy group at C4 or C6.

-

δ ~ 3.8-4.0 ppm (s, 3H): Methyl protons of the other methoxy group.

-

δ ~ 3.7-3.9 ppm (s, 3H): N-methyl protons.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ ~ 165-170 ppm: Carboxylic acid carbonyl carbon.

-

δ ~ 155-160 ppm: Aromatic carbons attached to methoxy groups (C4 and C6).

-

δ ~ 135-140 ppm: Quaternary carbons of the indole ring (C7a).

-

δ ~ 120-125 ppm: Quaternary carbons of the indole ring (C3a).

-

δ ~ 100-110 ppm: Aromatic carbons (C5 and C7).

-

δ ~ 95-105 ppm: Carbon at C3 of the indole ring.

-

δ ~ 55-60 ppm: Methoxy carbon atoms.

-

δ ~ 30-35 ppm: N-methyl carbon atom.

Predicted IR Spectrum (KBr Pellet)

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~2950-2850 cm⁻¹: C-H stretches of methyl and methoxy groups.

-

~1700-1670 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1600-1450 cm⁻¹: C=C stretches of the aromatic and indole rings.

-

~1250-1050 cm⁻¹: C-O stretches of the methoxy groups.

Potential Applications in Drug Discovery

The indole-2-carboxylic acid scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. While specific biological data for this compound is lacking, its structural features suggest potential in several therapeutic areas based on the activities of related compounds.

As an HIV-1 Integrase Inhibitor

Derivatives of indole-2-carboxylic acid have shown promise as HIV-1 integrase strand transfer inhibitors (INSTIs). The carboxylic acid is crucial for chelating with magnesium ions in the active site of the integrase enzyme, thereby blocking its function and inhibiting viral replication. The methoxy and methyl substitutions on the indole ring of the title compound could modulate its binding affinity, lipophilicity, and metabolic stability, potentially leading to improved pharmacological properties.

Potential Mechanism of Action as an HIV-1 Integrase Inhibitor

Caption: Potential inhibitory action on HIV-1 integrase.

As an Inhibitor of IDO1/TDO

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are implicated in tumor immune evasion. Dual inhibitors of IDO1 and TDO are being explored as cancer immunotherapies. Several indole-2-carboxylic acid derivatives have been identified as potent inhibitors of these enzymes. The specific substitution pattern of this compound could be explored for its potential in this area.

Conclusion and Future Directions

This compound is a promising, yet understudied, molecule. Its structural similarity to known bioactive compounds, particularly in the realms of antiviral and cancer immunotherapy research, makes it a compelling candidate for further investigation. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a rationale for its potential therapeutic applications. Future research should focus on the experimental validation of the proposed synthesis, comprehensive spectroscopic characterization, and in vitro screening to elucidate its biological activity. Such studies will be crucial in unlocking the full potential of this intriguing indole derivative.

References

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. labnovo.com [labnovo.com]

- 3. This compound | 319906-50-8 [sigmaaldrich.com]

- 4. 19064-68-7,1-Chloro-4-methylphthalazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid, a member of the vast and pharmacologically significant indole family. While specific literature on the discovery of this particular derivative is sparse, this document consolidates information on its identity and proposes a robust synthetic pathway based on well-established indole synthesis methodologies. We will delve into the strategic considerations for its synthesis, outline a detailed experimental protocol, and discuss its characterization. Furthermore, this guide will explore the potential biological significance of this compound by examining the established activities of structurally related indole-2-carboxylic acids, thereby providing a framework for future research and drug discovery efforts.

Introduction: The Prominence of the Indole-2-Carboxylic Acid Scaffold

The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of novel therapeutic agents. Within this broad class, indole-2-carboxylic acid derivatives have garnered significant attention due to their diverse biological activities, including antiviral (specifically as HIV-1 integrase inhibitors), anti-inflammatory, and anticancer properties[1][2][3]. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The subject of this guide, this compound, with its specific substitution pattern, represents an intriguing yet underexplored entity within this chemical space.

Proposed Synthesis of this compound

Given the absence of a dedicated publication on the discovery and synthesis of this compound, we propose a logical and efficient synthetic route based on classical indole syntheses, namely the Fischer indole synthesis. This method remains a versatile and widely used approach for constructing the indole core from readily available starting materials[4][5][6]. The proposed multi-step synthesis is outlined below, with a detailed rationale for each step.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the indole nitrogen and the C2-C3 bond, leading back to a substituted phenylhydrazine and a pyruvate derivative, key components of the Fischer indole synthesis. The N-methylation can be envisioned as a subsequent step after the formation of the indole ring.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

Dimethoxy-Indole Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets

Introduction: The Privileged Indole Scaffold and the Impact of Methoxy Substitution

The indole nucleus, a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrole ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged scaffold" is prevalent in a vast array of natural products and synthetic pharmaceuticals, owing to its ability to interact with numerous biological targets.[1][3][4] The electron-rich nature of the indole system allows it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an ideal framework for drug design.[5]

The therapeutic potential of the indole core can be significantly modulated by the introduction of substituents. Among these, methoxy (-OCH₃) groups play a critical role. The addition of methoxy groups to the indole ring enhances its electron-donating properties, which can profoundly influence the molecule's reactivity, binding affinity, and pharmacokinetic properties.[1] This guide provides an in-depth exploration of the key therapeutic targets of dimethoxy-indole derivatives, detailing the underlying mechanisms of action and providing validated experimental protocols for their investigation.

Part 1: Key Therapeutic Targets and Mechanisms of Action

Dimethoxy-indole derivatives have demonstrated a remarkable ability to modulate a diverse range of biological targets, leading to potential treatments for cancer, neurodegenerative disorders, and inflammatory conditions.

The Cytoskeleton: A Primary Frontier in Oncology

One of the most extensively studied applications of dimethoxy-indole derivatives is in cancer therapy, where they primarily function as potent inhibitors of microtubule dynamics.[6]

Target: Tubulin

Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division.[6] Compounds that disrupt microtubule polymerization are among the most effective anticancer agents in clinical use.

-

Mechanism of Action: Certain dimethoxy-indole derivatives bind to the colchicine-binding site on β-tubulin.[6] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events: the mitotic spindle cannot form correctly, arresting the cell cycle in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[6][7]

-

Key Derivatives:

-

OXi8006: A 2-aryl-3-aroyl-6-methoxyindole derivative that acts as a potent inhibitor of tubulin assembly and serves as a vascular disrupting agent (VDA) in tumors.[8]

-

Combretastatin A-4 (CA-4) Analogs: Many dimethoxy-indole derivatives are designed as structural analogues of CA-4, a potent natural tubulin inhibitor. These compounds often feature a 3-(3′,4′,5′-trimethoxybenzoyl)indole core, which is crucial for their anti-tubulin activity.[8]

-

Indole-Chalcones: Hybrid molecules combining the indole scaffold with a chalcone moiety have shown potent antiproliferative activity by inhibiting tubulin polymerization and inducing G2/M cell cycle arrest.[9][10]

-

Signaling Pathway: Tubulin Inhibition and Cell Cycle Arrest

Caption: Mechanism of tubulin-targeting dimethoxy-indole derivatives.

The Genome: DNA and Associated Enzymes

Beyond the cytoskeleton, the cell's genetic machinery presents another critical target for dimethoxy-indole-based anticancer agents.

Targets: DNA and Topoisomerase II

DNA topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and recombination. Topoisomerase II, in particular, creates transient double-strand breaks to allow DNA strands to pass through each other, relieving supercoiling.[7]

-

Mechanism of Action: A novel series of indenoindole derivatives, which contain a dimethoxy-indole core, have been shown to act as dual-targeting agents.[7] They function first as DNA intercalators, inserting themselves between DNA base pairs, with a preference for AT-rich sequences. This intercalation distorts the DNA helix and subsequently stabilizes the covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to permanent double-strand breaks, cell cycle arrest, and apoptosis.[7]

-

Key Derivatives:

-

Indeno[1,2-b]indol-10-ones: These compounds strongly stimulate DNA cleavage by topoisomerase II, with potency comparable to the clinical drug etoposide, but have no effect on topoisomerase I.[7]

-

Signaling Pathway: Topoisomerase II Inhibition

Caption: Action of indenoindoles on DNA and Topoisomerase II.

Neurological and Endocrine Systems: GPCRs and Nuclear Receptors

Dimethoxy-indoles also interact with key receptors in the central nervous system and other tissues, suggesting their potential for treating neurological and endocrine-related disorders.

-

Serotonin (5-HT) Receptors: Certain dimethoxy-indole derivatives are structurally related to psychedelic agents like 5-MeO-DMT.[11] Research has shown that these compounds can act as potent agonists at serotonin 5-HT₂ family receptors (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ).[11][12] This activity is being explored for potential therapeutic applications in treating depression, anxiety, and other psychiatric conditions.

-

Melatonin Receptors (MT1/MT2): Melatonin is crucial for regulating circadian rhythms. Synthetic dimethoxy-indole derivatives have been developed as potent melatonin receptor analogues.[13] Depending on their specific structure, these compounds can act as full agonists, partial agonists, or antagonists at MT1 and MT2 receptors, offering potential treatments for sleep disorders and other conditions linked to circadian disruption.[13][14]

-

Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-activated transcription factor involved in xenobiotic metabolism and immune modulation. Studies have identified various methoxyindoles as modulators of the human AhR, with some acting as agonists and others as antagonists.[15] This dual activity suggests that dimethoxy-indole derivatives could be developed to fine-tune immune responses or cellular defense mechanisms.

Part 2: Methodologies for Target Identification and Validation

The following section provides standardized, step-by-step protocols for key experiments used to validate the therapeutic targets of dimethoxy-indole derivatives.

In Vitro Target Validation Assays

Protocol 1: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

-

Principle: Tubulin polymerization is monitored by the increase in absorbance or fluorescence of a reporter molecule.

-

Materials:

-

Tubulin (≥99% pure, lyophilized)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM in water)

-

Glycerol

-

Test compound (dimethoxy-indole derivative) dissolved in DMSO

-

Positive control: Paclitaxel (promoter), Colchicine (inhibitor)

-

Negative control: DMSO

-

Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader.

-

-

Methodology:

-

Reagent Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL. Add glycerol to a final concentration of 10% (v/v) to promote polymerization.

-

Compound Preparation: Prepare serial dilutions of the test compound in General Tubulin Buffer. The final DMSO concentration should be ≤1%.

-

Assay Setup: In a pre-chilled 96-well plate, add 10 µL of the test compound dilutions, controls, or vehicle (DMSO).

-

Initiation: To initiate the reaction, add 90 µL of the cold tubulin solution to each well. Immediately add GTP to a final concentration of 1 mM.

-

Measurement: Place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time. Calculate the rate of polymerization (Vmax) for each concentration. Determine the IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) by plotting the percentage of inhibition against the log of the compound concentration.

-

Experimental Workflow: Tubulin Polymerization Assay

References

- 1. soc.chim.it [soc.chim.it]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel antitumor indenoindole derivatives targeting DNA and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid: A Technical Guide

Introduction

4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2] The precise structural elucidation of such molecules is paramount for understanding their function and for quality control in synthetic processes. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a definitive fingerprint of a molecule's structure.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its spectroscopic features. The key functional groups to be identified are the indole ring, the N-methyl group, two methoxy groups, and a carboxylic acid. Each of these will give rise to characteristic signals in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 - 12.0 | br s | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded. |

| ~7.0 - 7.2 | s | 1H | H-3 | The proton at the 3-position of the indole ring is a singlet and appears in the aromatic region. |

| ~6.5 - 6.7 | d, J ≈ 2.0 Hz | 1H | H-5 or H-7 | The aromatic protons at positions 5 and 7 will be doublets due to meta-coupling. |

| ~6.3 - 6.5 | d, J ≈ 2.0 Hz | 1H | H-7 or H-5 | The aromatic protons at positions 5 and 7 will be doublets due to meta-coupling. |

| ~4.0 | s | 3H | N-CH₃ | The N-methyl protons are a singlet and are deshielded by the nitrogen atom. |

| ~3.9 | s | 3H | OCH₃ | The methoxy protons are singlets and appear in a characteristic region. |

| ~3.8 | s | 3H | OCH₃ | The second methoxy group protons will also be a singlet, potentially with a slightly different chemical shift. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: The ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer.

-

Data Acquisition: A standard proton experiment is run, typically with 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165 - 170 | C=O | The carboxylic acid carbonyl carbon is highly deshielded. |

| ~155 - 160 | C-4, C-6 | The aromatic carbons bearing the methoxy groups are significantly deshielded. |

| ~135 - 140 | C-7a | The bridgehead carbon of the indole ring. |

| ~130 - 135 | C-2 | The carbon bearing the carboxylic acid group. |

| ~120 - 125 | C-3a | The other bridgehead carbon of the indole ring. |

| ~100 - 105 | C-3 | The carbon at the 3-position of the indole ring. |

| ~90 - 95 | C-5, C-7 | The aromatic carbons at positions 5 and 7. |

| ~55 - 60 | OCH₃ | The methoxy carbons. |

| ~30 - 35 | N-CH₃ | The N-methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: The ¹³C NMR spectrum is acquired on the same spectrometer.

-

Data Acquisition: A standard proton-decoupled carbon experiment is run. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum, with chemical shifts referenced to the deuterated solvent peaks.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1680-1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1200-1300 | Strong | C-O stretch (aryl ether) |

| ~1000-1100 | Strong | C-O stretch (aryl ether) |

| ~2850-3000 | Medium | C-H stretch (aliphatic and aromatic) |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data

| m/z | Assignment |

| 235 | [M]⁺ (Molecular Ion) |

| 190 | [M - COOH]⁺ |

| 175 | [M - COOH - CH₃]⁺ |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural elucidation of this compound. By carefully analyzing the data from each technique, researchers can confidently confirm the identity and purity of this compound, which is a critical step in any research or development endeavor. The predictive data and protocols outlined in this guide serve as a valuable resource for scientists working with this and related indole derivatives.

References

solubility and stability of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Solubility and Stability of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract